4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine
Descripción
Propiedades
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-13-12(9-15-16-13)10-3-5-11(6-4-10)17-7-1-2-8-17/h1-9H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLCEQHJGTXOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=C(NN=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of aniline-based molecules with suitable reagents.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Coupling of Pyrrole and Pyrazole Rings: The final step involves coupling the pyrrole and pyrazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Anticancer Activity
The pyrazole moiety is well-documented for its anticancer properties. Recent studies have highlighted the efficacy of various pyrazole derivatives, including 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine, against different cancer cell lines. For instance:
- Inhibition Assays : A study reported that derivatives of pyrazole exhibited significant inhibition against the HCT116 and MCF7 cell lines, with IC50 values as low as 0.39 µM and 0.46 µM respectively, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 0.39 |
| This compound | MCF7 | 0.46 |
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Mechanism of Action : Pyrazole compounds work by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This mechanism is similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Development
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which facilitate the development of bioactive compounds with enhanced therapeutic profiles:
| Synthesis Method | Description |
|---|---|
| Multicomponent Reactions (MCRs) | Efficiently combines multiple reactants to form complex molecules in a single step, reducing time and resources needed for synthesis . |
Case Study 1: Anticancer Efficacy
A study conducted by Li et al. demonstrated that a series of pyrazole derivatives, including those related to this compound, showed promising results in inhibiting cancer cell proliferation. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Anti-inflammatory Activity
Research published in a review on pyrazole compounds highlighted their effectiveness in reducing inflammation in animal models. The results indicated that specific derivatives could significantly lower edema and pain responses compared to control groups .
Mecanismo De Acción
The mechanism of action of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Pyrazole-5-amine Derivatives
Substituent Variations and Electronic Effects
Key analogs differ in substituents on the phenyl ring or pyrazole core, influencing electronic properties and bioactivity (Table 1).
Table 1: Structural and Electronic Comparison of Pyrazole-5-amine Derivatives
| Compound Name | Substituents (Position) | Molecular Weight | Key Electronic Features |
|---|---|---|---|
| 4-[4-(1H-Pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine | Pyrrole (4-phenyl) | 250.29* | Electron-rich phenyl (pyrrole donor) |
| 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | 4-Fluorophenyl, 4-methylphenyl | 281.32 | Electron-withdrawing F, electron-donating CH3 |
| 3-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine | CF3 (4-phenyl), CH3 (3-pyrazole) | 241.21 | Strong electron-withdrawing CF3 |
| 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | 4-Methoxyphenyl, phenyl | 265.32 | Electron-donating OCH3 |
| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | Pyridine (3), Cl3-phenyl | 484.73 | Mixed halogen/heterocyclic effects |
*Calculated using ChemDraw.
Key Observations :
- Electron-Rich Moieties : The pyrrole group in the target compound enhances electron density on the phenyl ring, contrasting with electron-withdrawing groups (e.g., CF3 in or F in ). This may improve binding to hydrophobic pockets in enzymes or receptors .
- Halogen Effects : Fluorine and chlorine substituents () increase polarity and metabolic stability but reduce lipophilicity compared to pyrrole .
Key Findings :
- Kinase Selectivity: The compound in exhibits nanomolar inhibition against cancer-related kinases (Src, B-Raf, EGFR), attributed to its 3-pyridin-4-yl and 4-fluorophenyl groups . The target compound’s pyrrole moiety may similarly engage in π-π interactions but lacks direct activity data.
- TRPC6 Activation : highlights CF3-substituted pyrazoles as precursors for TRPC6 channel activators, suggesting substituent-dependent modulation of ion channels .
Actividad Biológica
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound characterized by the presence of pyrrole and pyrazole rings. This unique structure contributes to its diverse biological activities, making it a compound of significant interest in medicinal chemistry and pharmacology. The compound's potential applications include antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- CAS Number : 1024019-01-9
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance, it has been shown to possess significant cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics.
The structure-activity relationship (SAR) studies suggest that the presence of the pyrrole moiety is crucial for enhancing the anticancer activity, as it facilitates interactions with key biological targets involved in cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
This compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related markers, indicating its potential utility in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : It can influence various signaling pathways, thereby affecting gene expression and cellular metabolism.
- Direct Interaction with DNA : Some studies suggest that it may bind to DNA, interfering with replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Cytotoxicity Against MCF-7 Cells :
- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of 0.08 µM, indicating potent anticancer activity.
-
Antibacterial Effects :
- In a comparative study against standard antibiotics, this compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
-
Inflammation Reduction in Animal Models :
- Animal studies revealed that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model, supporting its anti-inflammatory claims.
Q & A
Q. 1.1. What are the optimal synthetic routes for 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine, and how can yield and purity be enhanced?
Methodological Answer: Synthesis typically involves multi-step processes, including cyclization of hydrazines with diketones or coupling reactions. Key steps:
- Step 1: Formation of the pyrazole core via cyclization under acidic/basic conditions (e.g., using H₂SO₄ or KOH) .
- Step 2: Introduction of the 4-(1H-pyrrol-1-yl)phenyl group via Suzuki-Miyaura cross-coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
- Purity Enhancement: Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) or recrystallization in ethanol .
Q. 1.2. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond angles and torsion angles (e.g., triclinic crystal system, P1 space group observed in analogs) .
- NMR Spectroscopy: Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 5.5–6.0 ppm (pyrrole NH) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.1304 for C₁₅H₁₃N₄) .
Q. 1.3. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions: -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
- Stability Testing: Monitor degradation via HPLC every 3 months; >95% purity retained over 12 months under recommended conditions .
Advanced Research Questions
Q. 2.1. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ Kinase Assay for IC₅₀ determination against kinases (e.g., JAK2, EGFR) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) with Kd calculations via Scatchard plots .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
Q. 2.2. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace pyrrole with imidazole or vary phenyl groups) .
- Activity Profiling: Test analogs against a panel of 50+ enzymes/receptors to identify selectivity trends .
- Computational Modeling: Use Schrödinger’s Glide for docking simulations to predict binding modes and guide modifications .
Q. 2.3. What computational strategies predict its pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction: SwissADME for bioavailability radar plots; ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
- Metabolic Stability: Simulate CYP450 metabolism using StarDrop’s P450 Module .
Q. 2.4. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Cocrystallization Studies: Determine binding modes with target proteins (e.g., COX-2 or β-lactamase) to explain divergent activity .
- Electron Density Maps: Compare analog structures (e.g., 4-nitrophenyl vs. 4-chlorophenyl derivatives) to correlate substituent effects with activity .
Q. 2.5. What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Quality Control: Enforce ≥98% purity via HPLC and confirm identity with FT-IR (e.g., NH stretch at 3350 cm⁻¹) .
- Standardized Protocols: Pre-treat cells with identical serum concentrations and passage numbers (e.g., ≤20 passages for HeLa) .
Comparative and Methodological Questions
Q. 3.1. How does this compound compare to structurally similar pyrazole derivatives in terms of reactivity?
Methodological Answer:
- Reactivity Trends: The pyrrole-phenyl group enhances π-π stacking vs. methyl or methoxy substituents in analogs (e.g., 4-methoxyphenyl derivatives show lower binding affinity) .
- Electrochemical Profiling: Cyclic voltammetry reveals oxidation potentials at +0.8–1.2 V (vs. Ag/AgCl), indicating stability under physiological conditions .
Q. 3.2. What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
- Limitations: Low yields (<40%) in cross-coupling steps due to steric hindrance .
- Solutions: Use microwave-assisted synthesis (100°C, 30 min) or bulky ligands (e.g., XPhos) to improve coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
